molecular formula C11H21NO3 B3115595 tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate CAS No. 2102325-71-1

tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate

Cat. No.: B3115595
CAS No.: 2102325-71-1
M. Wt: 215.29
InChI Key: PSDMSGJMWVMEMV-BDAKNGLRSA-N
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Description

tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate is a chemical compound of interest due to its applications in various scientific fields. This compound is known for its stereochemistry and unique functional groups that enable a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate typically involves the cyclization of appropriate starting materials, followed by selective functional group manipulations. Reaction conditions often require controlled temperature and pressure, as well as the use of catalysts or reagents such as acids or bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors. The process must ensure high yield and purity, often utilizing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate can undergo oxidation to introduce additional functional groups.

  • Reduction: : Reduction reactions might be employed to alter the oxidation state of specific functional groups.

  • Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Halides or organometallic compounds.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution might introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating compounds with specific desired properties.

Biology

In biological research, this compound can be used to study enzyme interactions, as well as receptor binding affinities in drug discovery.

Medicine

In medicine, this compound may serve as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

Industry

In industry, this compound is utilized in the development of specialty chemicals, which might be used in agriculture or materials science.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as proteins or nucleic acids. It can bind to receptors or enzymes, affecting their activity and thus influencing biological pathways. Specific molecular targets include enzymes involved in neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. Similar compounds may include:

  • tert-Butyl (3s,4r)-4-hydroxy-3-methyl-piperidine-1-carboxylate: : Different stereochemistry but similar reactivity.

  • tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-sulfonate: : Different functional group but similar core structure.

  • tert-Butyl (3r,4s)-4-hydroxy-2-methyl-piperidine-1-carboxylate: : Different position of the methyl group affecting reactivity and biological activity.

These comparisons highlight the subtle changes in structure that can significantly impact the compound's properties and applications.

Properties

IUPAC Name

tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMSGJMWVMEMV-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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